Cas no 1032758-22-7 (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester derivative featuring a pyridin-2-amine scaffold, widely utilized in Suzuki-Miyaura cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and solubility, facilitating handling and storage under ambient conditions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling efficient C-C bond formation with aryl or heteroaryl halides. The pyridin-2-amine moiety further expands its utility in coordination chemistry and catalysis. Its compatibility with mild reaction conditions and high functional group tolerance make it a valuable reagent for constructing complex heterocyclic frameworks. Purity and consistent performance are critical for reproducible results in synthetic applications.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine structure
1032758-22-7 structure
Product Name:6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No:1032758-22-7
MF:C11H17BN2O2
MW:220.075882673264
CID:1136647
PubChem ID:17750474
Update Time:2025-05-26

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • BE25
    • SureCN710355
    • 6-Aminopyridine-2-boronic acid pinacol ester
    • AG-A-88237
    • 6-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIDIN-2-YLAMINE
    • CTK6B2371
    • 6-aminopyridin-2-ylboronic acid pinacol ester
    • AKOS015941121
    • BXIJBADVDMNGHH-UHFFFAOYSA-N
    • MB04387
    • 1032758-22-7
    • SCHEMBL710355
    • Inchi: 1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3,(H2,13,14)
    • InChI Key: BXIJBADVDMNGHH-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(N)N=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 220.138308g/mol
  • Monoisotopic Mass: 220.138308g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 220.08g/mol
  • Topological Polar Surface Area: 57.4Ų

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE10728-100mg
6-AMINOPYRIDINE-2-BORONIC ACID PINACOL ESTER
1032758-22-7 > 95%
100mg
$1090.00 2024-04-20
A2B Chem LLC
AE10728-250mg
6-AMINOPYRIDINE-2-BORONIC ACID PINACOL ESTER
1032758-22-7 > 95%
250mg
$2090.00 2024-04-20
A2B Chem LLC
AE10728-1g
6-AMINOPYRIDINE-2-BORONIC ACID PINACOL ESTER
1032758-22-7 > 95%
1g
$5090.00 2024-04-20
A2B Chem LLC
AE10728-5g
6-AMINOPYRIDINE-2-BORONIC ACID PINACOL ESTER
1032758-22-7 > 95%
5g
$13424.00 2024-04-20

Additional information on 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine: A Comprehensive Overview

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with CAS No. 1032758-22-7, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a pyridine ring with a dioxaborolane moiety. The presence of the dioxaborolane group introduces interesting electronic and steric properties, making it a valuable building block in modern chemical research.

The molecular structure of this compound is characterized by a pyridine ring substituted at the 6-position with a tetramethyl-dioxaborolane group. The pyridine ring itself is further substituted at the 2-position with an amine group. This combination of functional groups makes the compound versatile for various applications. Recent studies have highlighted its potential in the synthesis of advanced materials, such as boron-containing polymers and low-dimensional nanostructures.

One of the most promising applications of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine lies in its use as a precursor for boron-doped carbon materials. Boron doping is known to significantly enhance the electrical conductivity and mechanical properties of carbon-based materials. Researchers have demonstrated that this compound can be effectively utilized in the synthesis of boron-doped graphene and carbon nanotubes through chemical vapor deposition (CVD) techniques. These materials hold great potential for applications in electronics, energy storage devices, and composite materials.

In addition to its role in materials science, this compound has also found applications in medicinal chemistry. The pyridine ring and amine group provide opportunities for bioisosteric replacements and drug design strategies. Recent studies have explored its use as a scaffold for designing small-molecule inhibitors targeting various enzymes and receptors. The unique electronic properties of the dioxaborolane group have been shown to enhance the binding affinity of these compounds to their biological targets.

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach involves the coupling of a pyridinamine derivative with a boron-containing reagent under palladium-catalyzed conditions. This method ensures high yields and excellent regioselectivity due to the directing effects of the amine group on the pyridine ring.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicological profile. Studies indicate that it exhibits low toxicity to aquatic organisms and is rapidly metabolized under aerobic conditions. These findings are particularly important given its potential industrial applications and large-scale production.

In conclusion, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amie, CAS No. 1032758-22-7 stands out as a versatile and innovative molecule with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis while offering exciting possibilities for advancing material science and medicinal chemistry research.

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